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Compound of Interest

Compound Name: Asterin

Cat. No.: B7828476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for Asterin, also known

as Astin C, a cyclopeptide with demonstrated anti-inflammatory and potential anti-cancer

properties. While direct, independent reproducibility studies of the foundational research on

Astin C are not yet publicly available, this document summarizes the key quantitative data from

the primary literature and compares its performance with alternative compounds targeting

similar pathways. Detailed experimental protocols for key assays are provided to facilitate

independent validation.

Data Presentation: Quantitative Comparison of
STING Inhibitors
Astin C functions as a specific inhibitor of the cGAS-STING (stimulator of interferon genes)

signaling pathway, a key component of the innate immune system. Dysregulation of this

pathway is implicated in various autoimmune diseases and cancer. The following tables

present a quantitative comparison of Astin C with other known STING inhibitors.

Table 1: In Vitro Potency of STING Inhibitors
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Compound Target Assay Cell Line IC50 Value Reference

Astin C STING
IFN-β mRNA

expression

MEFs

(murine)

3.42 ± 0.13

µM
[1]

Astin C STING
IFN-β mRNA

expression

IMR-90

(human)

10.83 ± 1.88

µM
[1]

H-151
STING

(covalent)

IFN-β

production

THP1-Dual™

cells
~1 µM [2]

C-176
STING

(covalent)

IFN-β

production

THP1-Dual™

cells
~5 µM

SN-011 STING
IFN-β

expression

MEFs

(murine)
127.5 nM [3]

SN-011 STING
IFN-β

expression

BMDMs

(murine)
107.1 nM [3]

SN-011 STING
IFN-β

expression

HFFs

(human)
502.8 nM [3]

Table 2: Binding Affinity of STING Inhibitors

Compound Target Protein Method
Binding
Affinity (Kd)

Reference

Astin C
STING-CTD-

H232

Isothermal

Titration

Calorimetry (ITC)

2.37 ± 0.38 µM [4]

2'3'-cGAMP

(endogenous

ligand)

STING-CTD-

H232

Isothermal

Titration

Calorimetry (ITC)

2.18 ± 0.32 µM [4]

Table 3: In Vivo Efficacy of Astin C
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Animal Model Treatment Dosage Outcome Reference

Sarcoma 180

ascites tumor in

ICR mice

Intraperitoneal

injection

5.0 mg/kg for 5

days

45% tumor

growth inhibition
[5]

HSV-1 infection

in C57BL/6 mice
Tail vein injection

2-4 mg/kg every

2 days for 7 days

Increased

susceptibility to

HSV-1 infection

[5]

Trex1-/-

autoimmune

disease model

Not specified Not specified

Attenuated

autoinflammatory

responses

[6]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are

the protocols for key experiments performed in the foundational study by Li et al., 2018, which

characterized the activity of Astin C.

In Vitro Inhibition of STING-Mediated IFN-β Expression
Objective: To determine the inhibitory effect of Astin C on the STING-dependent induction of

Interferon-β (IFN-β) mRNA.

Cell Lines:

Mouse Embryonic Fibroblasts (MEFs)

Human fetal lung fibroblasts (IMR-90)

HEK293T cells

Reagents:

Astin C (dissolved in DMSO)

Lipofectamine 2000 (for transfection)
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Plasmids encoding human or mouse STING

TRIzol reagent for RNA extraction

qRT-PCR reagents

Protocol:

Cell Seeding: Seed MEFs, IMR-90, or HEK293T cells in 24-well plates at a density that

allows for 70-80% confluency at the time of transfection.

Transfection (for HEK293T): Co-transfect HEK293T cells with a plasmid expressing STING

and an IFN-β promoter-luciferase reporter plasmid using Lipofectamine 2000 according to

the manufacturer's instructions.

Treatment: 24 hours post-transfection (for HEK293T) or when cells reach appropriate

confluency (for MEFs and IMR-90), treat the cells with varying concentrations of Astin C or

DMSO (vehicle control) for 6 hours.

Stimulation (for MEFs and IMR-90): After the 6-hour pre-treatment with Astin C, stimulate the

cells with an appropriate STING agonist (e.g., cGAMP, poly(dA:dT)) for another 6 hours.

RNA Extraction: Lyse the cells using TRIzol reagent and extract total RNA following the

manufacturer's protocol.

qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR

(qRT-PCR) using primers specific for IFN-β and a housekeeping gene (e.g., GAPDH) for

normalization.

Data Analysis: Calculate the relative expression of IFN-β mRNA normalized to the

housekeeping gene. Determine the IC50 value of Astin C by plotting the percentage of

inhibition against the log concentration of Astin C.

In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of Astin C in a mouse model.

Animal Model: Male ICR mice
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Tumor Model: Sarcoma 180 ascites tumor cells

Reagents:

Astin C (formulated for intraperitoneal injection)

Phosphate-buffered saline (PBS) or other suitable vehicle

Protocol:

Tumor Cell Inoculation: Inoculate male ICR mice with Sarcoma 180 ascites tumor cells

intraperitoneally.

Treatment: One day after tumor inoculation, begin treatment with Astin C. Administer Astin C

(5.0 mg/kg) or vehicle control via intraperitoneal injection daily for 5 consecutive days.

Monitoring: Monitor the body weight of the mice daily.

Endpoint: At the end of the treatment period (e.g., day 6), euthanize the mice and collect the

ascitic fluid.

Data Analysis: Measure the total volume and weight of the ascitic fluid. Calculate the tumor

growth inhibition rate as follows: (1 - (Average ascites weight of treated group / Average

ascites weight of control group)) * 100%.

Mandatory Visualization
Signaling Pathway of Astin C in STING Inhibition
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Caption: Astin C inhibits the cGAS-STING pathway by binding to STING and blocking IRF3

recruitment.

Experimental Workflow for In Vitro STING Inhibition
Assay
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Caption: Workflow for determining the in vitro inhibitory activity of Astin C on STING signaling.
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Caption: Logical flow for assessing the reproducibility and comparative efficacy of experimental

findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8214703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8214703/
https://www.researchgate.net/figure/Astin-C-May-Block-the-Activation-Pocket-of-STING-A-The-in-silico-virtual-simulation_fig2_329767415
https://www.medchemexpress.com/astin-c.html
https://pubmed.ncbi.nlm.nih.gov/30566866/
https://pubmed.ncbi.nlm.nih.gov/30566866/
https://www.benchchem.com/product/b7828476#reproducibility-of-asterin-experimental-results
https://www.benchchem.com/product/b7828476#reproducibility-of-asterin-experimental-results
https://www.benchchem.com/product/b7828476#reproducibility-of-asterin-experimental-results
https://www.benchchem.com/product/b7828476#reproducibility-of-asterin-experimental-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7828476?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7828476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

